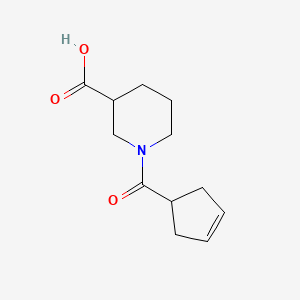

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBFQTYHXMPEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC=CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopent-3-ene-1-carbonyl Intermediate

- Starting Material: Cyclopent-3-ene-1-carboxylic acid or its derivatives.

- Activation: Conversion to acid chloride or mixed anhydride to facilitate acylation.

- Typical Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions: Low temperature (0–5 °C) to prevent side reactions, followed by room temperature stirring.

Preparation of Piperidine-3-carboxylic Acid Derivative

- Starting Material: Commercially available piperidine-3-carboxylic acid or synthesized via selective functionalization of piperidine.

- Protection: Sometimes the carboxyl group is protected as an ester (e.g., methyl or ethyl ester) to avoid side reactions during acylation.

- Deprotection: After acylation, ester groups are hydrolyzed under acidic or basic conditions to yield the free acid.

Coupling Reaction (Acylation of Piperidine Nitrogen)

- Method: Nucleophilic acyl substitution where the piperidine nitrogen attacks the activated cyclopentene carbonyl intermediate.

- Catalysts/Additives: Use of bases such as triethylamine or pyridine to scavenge HCl formed during acylation.

- Solvents: Polar aprotic solvents like anhydrous acetonitrile or tetrahydrofuran.

- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl₂), catalytic DMF | DCM or THF | 0–5 °C, then RT | 85–95 | Acid chloride isolated by distillation or used in situ |

| Piperidine ester preparation | Esterification with MeOH/HCl or acid catalyst | Methanol | Reflux | 80–90 | Protects carboxyl group for acylation step |

| Acylation of piperidine N | Acid chloride + piperidine ester + Et₃N | Anhydrous acetonitrile | 0 °C to RT | 75–85 | Triethylamine neutralizes HCl, reaction monitored by TLC |

| Ester hydrolysis | Aqueous NaOH or HCl | Water/THF mixture | RT to reflux | 90–95 | Yields free carboxylic acid |

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents such as acetonitrile and THF enhance nucleophilicity of the piperidine nitrogen, improving acylation efficiency.

- Temperature Control: Low temperatures during acid chloride formation and acylation minimize side reactions such as polymerization or over-acylation.

- Base Selection: Triethylamine is preferred for its mild basicity and ability to scavenge HCl without nucleophilic interference.

- Purification: Crystallization from suitable solvents or chromatographic methods are employed to isolate pure 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid.

Alternative Synthetic Routes

- Direct Coupling via Carbodiimide Activation: Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the carboxyl group of cyclopent-3-ene-1-carboxylic acid for direct amide bond formation with piperidine-3-carboxylic acid derivatives.

- Use of Mixed Anhydrides: Mixed anhydrides formed with isobutyl chloroformate can be employed to improve selectivity and yield in the acylation step.

- Enzymatic Methods: Though less common, enzymatic catalysis for amide bond formation has been explored for similar compounds to achieve stereoselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride acylation | SOCl₂, Et₃N, anhydrous solvents | High reactivity, straightforward | Requires moisture-free conditions | 75–85 |

| Carbodiimide coupling | DCC or EDC, base | Mild conditions, fewer side products | Possible urea by-products | 70–80 |

| Mixed anhydride method | Isobutyl chloroformate, base | Improved selectivity | Requires careful control of reagents | 75–85 |

| Enzymatic amide formation | Enzymes (amidases), mild conditions | Stereoselective | Limited substrate scope | Variable |

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical transformations, which are crucial for its applications:

- Oxidation : It can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can be achieved with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions are possible, allowing the introduction of various functional groups.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved properties for industrial applications.

Chemistry

In the field of chemistry, 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid serves as a reference standard in various analytical techniques. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound is utilized in biological research to investigate its effects on different biological systems. Studies have shown that it interacts with specific molecular targets, potentially modulating enzyme activities and influencing cellular pathways. For instance, ongoing research aims to elucidate its binding affinities with receptors involved in metabolic processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. Its structural analogs have been evaluated for their efficacy against various bacterial strains, showing promise in combating resistant infections.

Industry

The compound plays a role in the production of other chemical intermediates. Its unique properties facilitate the synthesis of complex molecules used in pharmaceuticals and agrochemicals. The versatility of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid allows for its incorporation into diverse industrial processes.

Table 1: Summary of Research Findings on 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Cyclopent-3-ene-1-carboxylic acid: Used as an intermediate in the production of other compounds.

Piperidine-3-carboxylic acid: A building block in organic synthesis and pharmaceutical research.

The uniqueness of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications that may not be possible with other similar compounds .

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid is a compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with piperidine-3-carboxylic acid under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization and application in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding the exact mechanisms requires further exploration of its binding affinities and interactions with biological macromolecules.

Biological Activity

Research into the biological activity of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid indicates several potential therapeutic effects:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics.

2. Neurological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving muscarinic receptors. This aligns with research focused on designing compounds that modulate cognitive functions, potentially aiding in conditions like Alzheimer's disease .

3. Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory effects of this compound, which may be beneficial in treating inflammatory diseases. The modulation of inflammatory pathways could provide a therapeutic avenue for conditions such as rheumatoid arthritis.

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid:

Case Studies

A notable case study involved the evaluation of similar piperidine derivatives that exhibited significant neuroprotective effects in animal models. These studies suggested that structural modifications could enhance binding affinity to target receptors, leading to improved therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for 1-(cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine ring followed by cyclopentene carbonyl group introduction. Key steps include:

- Nucleophilic acylation : Reacting piperidine-3-carboxylic acid derivatives with activated cyclopentene carbonyl precursors (e.g., acyl chlorides or mixed anhydrides) under basic conditions (e.g., NaHCO₃ or Et₃N).

- Ring-closing strategies : For cyclopentene moiety formation, Diels-Alder reactions or cyclization of dienes with carbonyl groups may be employed .

- Protection/deprotection : Boc or benzyl groups are often used to protect amines or carboxylic acids during synthesis .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation, cyclopentene geometry, and acyl group connectivity. For example, coupling constants in ¹H NMR can indicate cis/trans configurations in the cyclopentene ring .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, particularly for chiral centers .

Q. How can researchers perform initial biological activity screening for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or inflammatory targets (e.g., COX-2 inhibition). Preliminary studies on analogous compounds suggest potential activity in apoptosis pathways .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with proteins like kinases or GPCRs .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound using green chemistry principles?

- Solvent selection : Replace traditional solvents (DCM, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether or ethanol) .

- Catalysis : Employ organocatalysts or enzymatic methods to reduce heavy metal use. For example, lipases can catalyze acyl transfers in aqueous media .

- Microwave-assisted synthesis : Reduces reaction time and energy consumption for cyclization steps .

Q. How do structural modifications influence the compound’s binding affinity to biological targets?

Comparative studies on analogs reveal:

Q. What computational methods predict the compound’s interaction with therapeutic targets?

- Molecular docking : Tools like AutoDock Vina model binding poses with proteins (e.g., EGFR or TNF-α). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclopentene ring .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Methodological Challenges

Q. What are the key stability considerations for this compound under experimental conditions?

- pH sensitivity : The carboxylic acid group may protonate/deprotonate in physiological buffers (pH 7.4), altering solubility. Use phosphate buffers for consistency .

- Light/heat degradation : Cyclopentene’s conjugated double bonds are prone to oxidation. Store solutions in amber vials at -20°C under nitrogen .

Q. How do researchers validate the compound’s purity and enantiomeric excess (ee)?

- HPLC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .

- NMR chiral shift reagents : Eu(hfc)₃ induces split signals for enantiomers in ¹H NMR .

Comparative Analysis

Q. How does this compound compare to structurally related analogs in terms of pharmacokinetics?

- LogP values : The cyclopentene carbonyl group reduces hydrophilicity (predicted LogP = 1.2) compared to pyrimidine analogs (LogP = 2.5), impacting bioavailability .

- Metabolic stability : Piperidine rings are prone to CYP450 oxidation, but cyclopentene conjugation may slow degradation compared to cyclohexane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.